molecular formula C13H9N7S B4485657 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B4485657
M. Wt: 295.33 g/mol
InChI Key: PJKJCZBRIYFXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a larger class of triazoloquinazolines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities .

Preparation Methods

The synthesis of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can be achieved through several methods. One common approach involves the thiolation of oxo derivatives. Another method includes the [5+1] cyclocondensation of [2-(3-heteroaryl-[1,2,4]triazol-5-yl)phenyl]amines with carbon disulfide, potassium ethyl xanthogenate, or aryl isothiocyanates . Industrial production methods typically involve large-scale synthesis using these routes, optimized for yield and purity.

Chemical Reactions Analysis

2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:

Scientific Research Applications

2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its target enzymes .

Comparison with Similar Compounds

2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the triazolo and quinazoline moieties, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7S/c21-13-16-9-5-2-1-4-8(9)10-17-12(19-20(10)13)18-11-14-6-3-7-15-11/h1-7H,(H2,14,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKJCZBRIYFXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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